

# (+)-Apoverbenone discovery and properties

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## Compound Focus: (+)-Apoverbenone

CAS No.: 35408-03-8

Cat. No.: S3092586

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## Chemical Properties and Identification

**(+)-Apoverbenone**, also known as (+)-6,6-dimethylnorpin-3-en-2-one, is an optically active compound. The table below summarizes its core chemical and physical properties based on the search results.

Property	Description / Value
Systematic Name	(+)-6,6-dimethylnorpin-3-en-2-one [1]
CAS Number	Information not located in search results
Molecular Formula	Information not located in search results
Specific Rotation	$[\alpha]_D +319^\circ$ (c 2.4% in CHCl <sub>3</sub> ) [1]
Precursor	Can be prepared from (+)-nopinone, which is readily available from (-)- $\beta$ -pinene [2]
Related Compound	Verbenone (Pin-2-en-4-one); a known flavor and fragrance agent with a spicy, mint, camphor odor [2] [3]

## Synthesis Pathways and Experimental Protocols

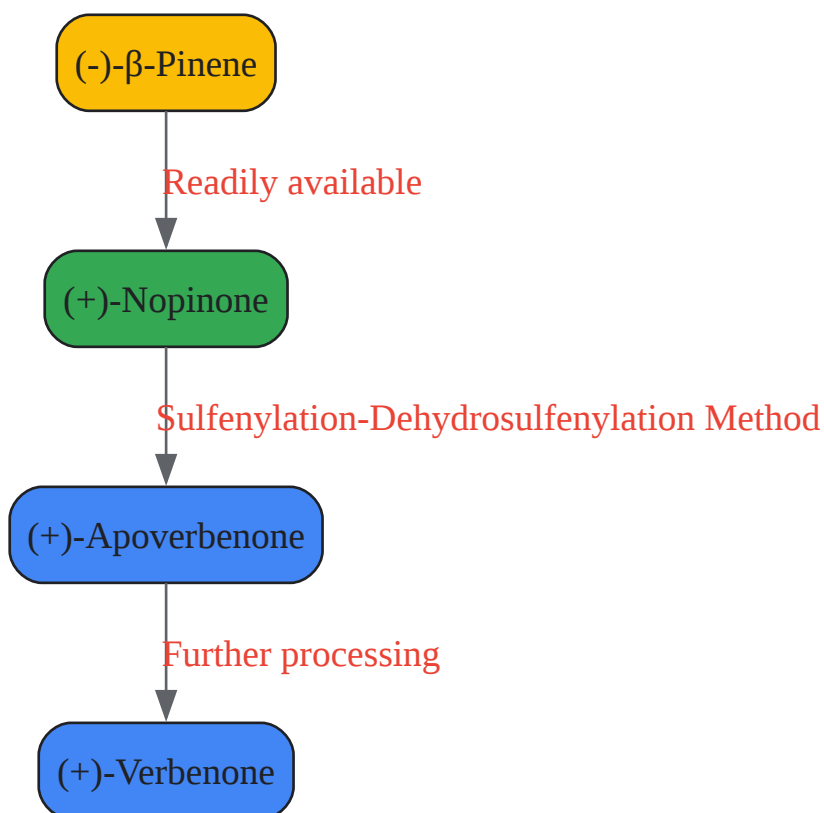
The search results describe two primary synthetic routes for preparing optically active **(+)-Apoverbenone**.

## Sulfenylation-Dehydrosulfenylation Method

This method, described in a 1998 paper, is a common way to construct the enone function and provides synthetically satisfactory overall yields for both **(+)-Apoverbenone** and (+)-Verbenone [2].

- **Key Step:** The method relies on the **sulfenylation-dehydrosulfenylation** of intermediates.
- **Critical Note:** The use of **purified sulfoxides** is essential during the elimination of phenylsulfenic acid. If acidic contaminants are present, a competing Pummerer reaction occurs, yielding 3-(phenylthio)verbenone as a byproduct [2].
- **Stereochemistry:** The absolute configuration at the sulfur atom in the sulfoxide intermediates significantly affects their stability and reactivity [2].

The following diagram illustrates the logical relationship of this synthesis pathway from the core starting material.



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*Synthesis pathway from (-)- $\beta$ -Pinene to target compounds.*

## Dehydrobromination Method

An earlier investigation from 1972 prepared **(+)-Apoverbenone** via dehydrobromination of a sterically hindered bromo-ketone [1].

- **Reaction:** Dehydrobromination of 3-bromo-6,6-dimethylbicyclo[3,1,1]heptan-2-one.
- **Reagents & Conditions:** Treatment with **lithium bromide** and **lithium carbonate** in **dimethyl sulphoxide (DMSO)**.
- **Result:** The reaction yielded **(+)-Apoverbenone** in good yield, starting from pin-2(10)-ene with 91% optical purity [1].

## Information Limitations and Further Research

- **No Detailed Discovery Background:** The available sources focus on synthesis and do not describe the initial discovery process of **(+)-Apoverbenone**.
- **No Drug Development Data:** The search results contain **no information on pharmacological research, biological activity, or applications in drug development** for **(+)-Apoverbenone**.
- **No Signaling Pathways:** As no biological data was found, describing related signaling pathways is not possible.

For the most current and comprehensive information, I suggest you:

- **Consult specialized databases:** Search platforms like **SciFinder** or **Reaxys** using the systematic name and CAS number (if available) for detailed physicochemical data, patent information, and biological studies.
- **Review broader literature:** Look for recent review articles on terpene chemistry or the utilization of pinene derivatives in the pharmaceutical industry.

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## References

1. (6,6-dimethylnorpin-3-en-2-one). An investigation into... Apoverbenone [pubs.rsc.org]
2. Preparation of Optically Active Apoverbenone and Verbenone from... [pubmed.ncbi.nlm.nih.gov]
3. Functional use(s) - flavor and fragrance agents. Has an camphoreous...  
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